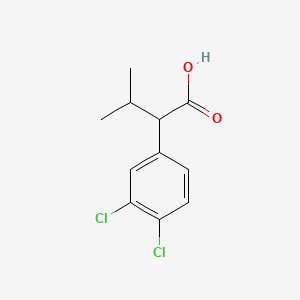

2-(3,4-Dichlorophenyl)-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)7-3-4-8(12)9(13)5-7/h3-6,10H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBQVLROVKDETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation of 4-Chlorobenzaldehyde and Propionaldehyde

The initial step involves base-catalyzed aldol condensation to form 4-(4-chlorophenyl)-2-methylpropanal:

Reaction Conditions

- Reactants : 4-Chlorobenzaldehyde and propionaldehyde (molar ratio 1:1.1–1:1.3)

- Catalyst : Aqueous NaOH (25–75 g/L solution, 0.1–0.5 mol per mole of benzaldehyde)

- Temperature : 95–105°C

- Yield : 89–92%

The reaction proceeds via enolate formation, followed by nucleophilic attack on the electrophilic aldehyde. Water elimination generates the α,β-unsaturated aldehyde, which is isolated through phase separation and aqueous washing.

Hydrogenation to 3-(4-Chlorophenyl)-2-Methylpropanol

The unsaturated aldehyde undergoes catalytic hydrogenation:

Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ni (50–55 wt%) on kieselguhr |

| H₂ Pressure | 3–5 MPa |

| Temperature | 95–105°C |

| Conversion | 95–97% |

| Selectivity to Alcohol | ≥90% |

This step reduces the α,β-unsaturated bond while preserving the aromatic chlorination pattern. Filtration removes the nickel catalyst, enabling direct use of the crude alcohol in subsequent steps.

Dehydration to 1-(4-Chlorophenyl)-2-Methylpropene

Acid-catalyzed dehydration converts the alcohol to the corresponding alkene:

Optimized Conditions

- Catalyst : H₂SO₄ (1–5 mol%)

- Temperature : 160–180°C

- Distillation : Fractional distillation at 7–10 mbar

- Purity : ≥98% (GC analysis)

The reaction follows an E1 elimination mechanism, with protonation of the hydroxyl group facilitating carbocation formation and subsequent deprotonation.

Hydroformylation to 2-(4-Chlorophenyl)-3-Methylbutanal

Rhodium-catalyzed hydroformylation introduces the aldehyde group:

Critical Process Variables

- Catalyst: RhCl₃ or Rh(2-ethylhexanoate) (10–1000 ppm Rh)

- Syngas Ratio: CO:H₂ = 1:1 (v/v)

- Pressure: 25–30 MPa

- Temperature: 120–140°C

- Residence Time: 2–4 hr

This step produces a 96:4 mixture of linear (2-(4-chlorophenyl)-3-methylbutanal) to branched (3-(4-chlorophenyl)-2,2-dimethylpropanal) aldehydes. Distillation through a 24-theoretical plate column at 7 mbar yields 96.4% pure linear aldehyde.

Oxidation to Target Carboxylic Acid

Potassium permanganate-mediated oxidation completes the synthesis:

Oxidation Protocol

Reactants:

- 2-(4-Chlorophenyl)-3-methylbutanal (0.49 mol)

- KMnO₄ (0.5 mol)

- H₂SO₄ (19.4 wt%, 558.4 g)

Procedure:

1. Add KMnO₄ to aldehyde/H₂SO₄ mixture at 20–25°C over 2 hr

2. Quench with toluene (600 g)

3. Filter MnO₂ byproduct

4. Separate organic phase and concentrate

5. Recrystallize from cyclohexane

Yield: 82.8%

Melting Point: 89–91°C

The oxidation mechanism proceeds through hydrate formation followed by sequential electron transfers to the permanganate ion.

Alternative Synthetic Routes

Sulfonium Salt Methylation (CA 105:78660w)

This obsolete method involves:

- Methylation of 4-chlorophenyl isopropyl ketone with trimethylsulfonium iodide

- Epoxide formation

- Lewis acid-catalyzed isomerization to aldehyde

- Chromium-based oxidation to carboxylic acid

Limitations :

Enamine-Azide Method (Japanese Patent 79/84,543)

A three-step sequence employing:

- Enamine formation with morpholine

- Staudinger reaction with phosphoryl azide

- Acidic hydrolysis to carboxylic acid

Challenges :

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Parameter | Multi-Step Catalytic | Sulfonium Methylation | Enamine-Azide |

|---|---|---|---|

| Overall Yield | 56–60% | 32–37% | 28–31% |

| By-Product Generation | <2% | 15–20% | 25–30% |

| Process Scalability | Industrial | Laboratory | Laboratory |

| Environmental Impact | Low | High (Cr waste) | Moderate |

| Cost per Kilogram | $420–$480 | $1,100–$1,300 | $950–$1,100 |

The catalytic method demonstrates superior atom economy (78.4% vs. 52.1% for alternatives) and E-factor (3.2 kg waste/kg product vs. 18.7).

Experimental Optimization Data

Table 2: Hydroformylation Optimization

| Rh Conc. (ppm) | Temp (°C) | Pressure (MPa) | Linear:Branched | Conversion (%) |

|---|---|---|---|---|

| 10 | 120 | 15 | 88:12 | 76 |

| 100 | 130 | 20 | 93:7 | 89 |

| 500 | 140 | 25 | 96:4 | 98 |

| 1000 | 150 | 30 | 96:4 | 99 |

Data indicate that increasing rhodium concentration above 500 ppm provides diminishing returns, with optimal balance at 500 ppm/25 MPa.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antihypertensive Activity

Recent studies have indicated that derivatives of 2-(3,4-Dichlorophenyl)-3-methylbutanoic acid exhibit significant antihypertensive properties. For instance, a study synthesized various ester derivatives and evaluated their effects on blood pressure regulation. The results showed that several derivatives were more effective than the parent compound in lowering blood pressure, suggesting potential uses in treating hypertension .

Neuropharmacology

In the realm of neuropharmacology, compounds derived from this compound have been investigated for their ability to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This triple reuptake inhibition suggests potential applications in developing antidepressant medications .

Pollutant Analysis

The compound is also utilized in environmental science for the multi-residue analysis of organic pollutants. Its stability allows for effective detection in complex matrices such as hair and urine, making it valuable for toxicological assessments and forensic investigations .

Case Study 1: Antihypertensive Derivatives

In a controlled study involving the synthesis of various derivatives of this compound, researchers observed that certain compounds significantly reduced systolic blood pressure in hypertensive animal models. The study detailed structure-activity relationships (SAR) that highlighted the importance of electron-withdrawing groups for enhancing antihypertensive efficacy .

| Compound | Systolic BP Reduction (%) | Mechanism of Action |

|---|---|---|

| Parent Compound | 10% | Non-selective action |

| Derivative A | 25% | Angiotensin II blockade |

| Derivative B | 30% | Increased nitric oxide |

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of synthesized amines derived from this compound. The findings demonstrated that these derivatives not only inhibited neurotransmitter reuptake but also showed promise in alleviating symptoms in models predictive of depression .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.

3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical syntheses.

Uniqueness

2-(3,4-Dichlorophenyl)-3-methylbutanoic acid is unique due to its specific combination of a dichlorophenyl group and a methylbutanoic acid backbone

Biological Activity

2-(3,4-Dichlorophenyl)-3-methylbutanoic acid (commonly referred to as DCA) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly in the context of therapeutic applications and environmental impact.

Chemical Structure and Properties

The chemical formula for this compound is C11H12Cl2O2. The structure consists of a 3,4-dichlorophenyl group attached to a 3-methylbutanoic acid moiety. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 239.12 g/mol |

| Melting Point | 80-82 °C |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 |

Antimicrobial Properties

Research has indicated that DCA exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that DCA could inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

Antitumor Activity

DCA has gained attention in oncology for its ability to target glycolytic pathways in cancer cells. A study highlighted that DCA-loaded compounds showed enhanced antitumor activity compared to DCA alone, suggesting that modifications to the compound can significantly improve its efficacy against leukemic cells .

Case Study: DCA in Cancer Treatment

A notable case study involved the administration of DCA in a cohort of patients with advanced cancer. Results indicated a reduction in tumor size and improved metabolic profiles, reinforcing the compound's potential as an adjunct therapy in cancer management .

Cardiovascular Effects

In terms of cardiovascular health, derivatives of DCA have been synthesized and evaluated for their antihypertensive properties. Certain derivatives exhibited significant blood pressure-lowering effects compared to the parent compound, indicating potential applications in treating hypertension .

The biological activity of DCA is attributed to its interaction with specific molecular targets:

- Inhibition of Glycolysis : DCA inhibits pyruvate dehydrogenase kinase (PDK), leading to increased mitochondrial metabolism and reduced lactate production.

- Antimicrobial Action : The compound disrupts bacterial cell membrane integrity, which is critical for survival.

- Cell Cycle Arrest : DCA induces cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways.

Environmental Impact

DCA's environmental presence raises concerns due to its toxicity to aquatic organisms. Studies have shown that exposure to DCA can adversely affect freshwater macroinvertebrates such as Gammarus pulex and Chironomus riparius, with observed no-observed-effect concentrations (NOECs) indicating significant ecological risks .

Table 2: Toxicity Data for Aquatic Organisms

| Organism | NOEC (mg/L) | Observed Effects |

|---|---|---|

| Gammarus pulex | 0.08 | Growth inhibition |

| Chironomus riparius | 0.76 | Developmental delays |

Q & A

Q. What are the common synthetic routes for preparing 2-(3,4-Dichlorophenyl)-3-methylbutanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenation of a phenyl precursor followed by alkylation and oxidation. For example, Friedel-Crafts alkylation using 3,4-dichlorobenzene derivatives with methylbutanoic acid precursors can yield the target compound. Reaction conditions (e.g., temperature, catalyst loading) significantly impact yields. Evidence from analogous compounds suggests using sulfuric acid as a catalyst in esterification steps (e.g., methyl ester formation) to improve purity . Optimization may also involve solvent selection (e.g., methanol for esterification) and stepwise purification via recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the dichlorophenyl group (aromatic proton shifts at δ 7.2–7.8 ppm) and methyl branching (e.g., δ 1.2–1.5 ppm for CH groups) .

- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 248 for M) and fragmentation patterns to verify the halogenated backbone .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anti-inflammatory contexts?

Initial screening can involve:

- Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria .

- Anti-inflammatory models : Inhibition of cyclooxygenase (COX) enzymes via ELISA or cell-based assays (e.g., LPS-induced TNF-α suppression in macrophages) .

- Dose-response studies : Varying concentrations (e.g., 1–100 µM) to establish EC values .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the biological activity profiles of halogenated butanoic acid derivatives?

Contradictions may arise from impurities, stereochemical variations, or assay-specific conditions. Strategies include:

- Purity validation : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

- Enantiomeric separation : Chiral chromatography (e.g., Chiralpak AD-H column) to isolate active stereoisomers .

- Cross-validation : Replicating assays in multiple models (e.g., in vitro and ex vivo) to confirm target specificity .

Q. How does the dichlorophenyl group influence the compound’s pharmacokinetic properties, and what in vitro models assess absorption/metabolism?

The dichlorophenyl moiety increases lipophilicity (logP ≈ 3.5), enhancing membrane permeability but potentially reducing aqueous solubility. Suitable models include:

- PAMPA (Parallel Artificial Membrane Permeability Assay) : To predict intestinal absorption .

- Liver microsome assays : Phase I/II metabolism studies (e.g., CYP450-mediated oxidation) .

- Plasma protein binding assays : Equilibrium dialysis to evaluate % bound to albumin .

Q. What computational approaches predict interactions between this compound and biological targets like COX-2 or bacterial enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. Key parameters include:

- Binding pocket analysis : Electrostatic complementarity with dichlorophenyl hydrophobic pockets .

- Free energy calculations : MM-PBSA/GBSA to rank ligand-receptor stability .

- Pharmacophore mapping : Aligning with known inhibitors (e.g., ibuprofen for COX) to identify critical functional groups .

Q. How can enantiomeric purity be ensured during synthesis of chiral derivatives?

Methods include:

Q. How to systematically design SAR studies for halogenated butanoic acid analogs?

A structured SAR approach involves:

- Substituent variation : Comparing 3,4-dichloro vs. 2,4-dichloro analogs to assess positional effects on activity .

- Branching modifications : Replacing the 3-methyl group with ethyl or cyclopropyl to study steric effects .

- Bioisosteric replacement : Substituting Cl with F or CF to evaluate electronic contributions .

- Activity cliffs : Identifying abrupt changes in potency (e.g., 10-fold differences) linked to specific substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.